2-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Overview
Description
2-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H22BClO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .
Scientific Research Applications
2-Chloro-4-isopropoxyphenylboronic acid pinacol ester has several applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 2-Chloro-5-methoxyphenylboronic acid pinacol ester
Uniqueness
2-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. The presence of the chlorine and isopropoxy groups influences its electronic properties, making it particularly suitable for certain synthetic applications .
Biological Activity
2-Chloro-4-isopropoxyphenylboronic acid pinacol ester (CAS No. 2121514-95-0) is an organoboron compound notable for its application in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a chloro group at the 2-position and an isopropoxy group at the 4-position of the phenyl ring, which enhances its reactivity and stability.
The molecular formula for this compound is . Its structure allows it to act as a versatile intermediate in various chemical reactions, particularly those involving carbon-carbon bond formation.
The biological activity of this compound is primarily linked to its role in facilitating cross-coupling reactions. In these reactions, the boronic acid moiety can form stable complexes with palladium catalysts, enabling the coupling of aryl halides with various electrophiles. This property is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Biological Applications
Recent studies have explored the potential therapeutic applications of this compound. Its ability to modulate enzyme activity and interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Case Studies
- Enzyme Inhibition : Research indicates that boronic acids can act as inhibitors for serine proteases. The unique structure of this compound may enhance its binding affinity to specific enzymes, leading to effective inhibition.
- Cancer Research : In studies focusing on cancer treatment, boronic acids have been shown to interfere with tumor growth by disrupting cellular signaling pathways. The specific interactions of this compound with cancer-related targets warrant further exploration .
Interaction Studies
Interaction studies reveal that this compound can effectively engage in cross-coupling reactions with various electrophiles, optimizing reaction conditions to improve yields. Understanding these interactions is essential for developing efficient synthetic methodologies.
Comparison with Similar Compounds
The following table compares this compound with similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Chlorophenylboronic acid pinacol ester | Not provided | Lacks isopropoxy group; used similarly in synthesis |
4-Chloro-3-methoxyphenylboronic acid pinacol ester | Not provided | Contains methoxy instead of isopropoxy; affects reactivity |
2-Chlorophenylboronic acid pinacol ester | Not provided | Simpler structure; lacks additional substituents |
The presence of the isopropoxy group in this compound introduces steric hindrance, which can significantly influence both selectivity and efficiency in reactions compared to its analogs lacking such substituents .
Properties
IUPAC Name |
2-(2-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMBBOEDARHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136596 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-95-0 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701136596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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